2-Chloro-3,4-diacetoxybenzoic acid
Description
2-Chloro-3,4-diacetoxybenzoic acid (C₁₁H₉ClO₆) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and acetoxy (-OAc) groups at the 3- and 4-positions. The compound combines electron-withdrawing (chloro) and electron-donating (acetoxy) substituents, which influence its chemical reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H9ClO6 |
|---|---|
Molecular Weight |
272.64 g/mol |
IUPAC Name |
3,4-diacetyloxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H9ClO6/c1-5(13)17-8-4-3-7(11(15)16)9(12)10(8)18-6(2)14/h3-4H,1-2H3,(H,15,16) |
InChI Key |
FWIZEEJMAMRYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C(=O)O)Cl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of benzoic acid derivatives is strongly influenced by substituents. For example:
- 2-Chloro-3,4-dimethoxybenzoic acid (CAS 52009-53-7, C₉H₉ClO₄): The methoxy (-OMe) groups at positions 3 and 4 are electron-donating, reducing acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-withdrawing chloro group at position 2 partially counteracts this effect, leading to an estimated pKa of ~3.8–4.0 .
- 2-Chloro-3,4-diacetoxybenzoic acid : Acetoxy groups (-OAc) are more electron-withdrawing than methoxy due to their ester functionality. This increases acidity, with an estimated pKa of ~2.5–3.0, closer to that of nitro-substituted analogs like 2-chloro-3,5-dinitrobenzoic acid (pKa ~1.5) .
Table 1: Acidity and Substituent Effects
| Compound | Substituents | pKa (estimated) | Reactivity Notes |
|---|---|---|---|
| This compound | Cl (2), OAc (3,4) | ~2.5–3.0 | High electrophilicity due to -OAc groups |
| 2-Chloro-3,4-dimethoxybenzoic acid | Cl (2), OMe (3,4) | ~3.8–4.0 | Moderate acidity; less reactive |
| 2-Chloro-3,5-dinitrobenzoic acid | Cl (2), NO₂ (3,5) | ~1.5 | Highly acidic; nitro groups dominate |
Table 2: Reaction Behavior in Nucleophilic Substitution
| Compound | Key Substituents | Dominant Reaction Pathway |
|---|---|---|
| 2-Chloro-3,5-dinitrobenzoic acid | NO₂ (3,5), Cl (2) | Cyclization via ester attack (e.g., 11) |
| This compound | OAc (3,4), Cl (2) | Potential hydrolysis of -OAc or Cl substitution |
| 2-Chloro-3,4-dimethoxybenzoic acid | OMe (3,4), Cl (2) | Stable under basic conditions; Cl substitution favored |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
